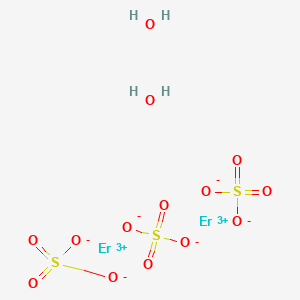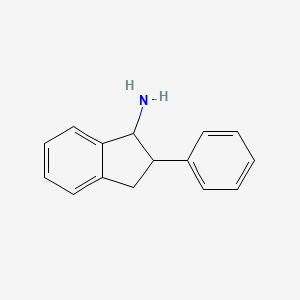
3,4,5,6-Tetrafluoropyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5,6-Tetrafluoropyridin-2(1H)-one is a fluorinated pyridine derivative. This compound is of interest due to its unique chemical properties, which make it useful in various scientific and industrial applications. The presence of multiple fluorine atoms in the pyridine ring significantly alters its reactivity and physical properties compared to non-fluorinated pyridines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6-Tetrafluoropyridin-2(1H)-one typically involves the fluorination of pyridine derivatives. One common method is the direct fluorination of pyridin-2(1H)-one using fluorinating agents such as sulfur tetrafluoride (SF4) or elemental fluorine (F2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or acetonitrile at low temperatures to prevent decomposition.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to handle the highly reactive fluorinating agents safely. The use of catalysts and optimized reaction parameters can enhance yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
3,4,5,6-Tetrafluoropyridin-2(1H)-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the pyridine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with organometallic reagents to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Substituted pyridin-2(1H)-one derivatives with various functional groups.
Oxidation: Oxidized products such as pyridine N-oxides.
Reduction: Reduced products like tetrahydropyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3,4,5,6-Tetrafluoropyridin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Biology: Studied for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Wirkmechanismus
The mechanism of action of 3,4,5,6-Tetrafluoropyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds or dipole interactions with target molecules. In chemical reactions, the electron-withdrawing effect of fluorine atoms can influence the reactivity and stability of intermediates and transition states.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,5,6-Tetrafluoropyridine: A fluorinated pyridine with similar reactivity but lacking the hydroxyl group at the 2-position.
3,4,5,6-Tetrafluoropyridine: Another fluorinated pyridine with a different substitution pattern.
2,3,4,5,6-Pentafluoropyridine: A fully fluorinated pyridine with distinct chemical properties.
Uniqueness
3,4,5,6-Tetrafluoropyridin-2(1H)-one is unique due to the presence of both fluorine atoms and a hydroxyl group in the pyridine ring. This combination imparts unique reactivity and physical properties, making it valuable in various applications where other fluorinated pyridines may not be suitable.
Eigenschaften
Molekularformel |
C5HF4NO |
|---|---|
Molekulargewicht |
167.06 g/mol |
IUPAC-Name |
3,4,5,6-tetrafluoro-1H-pyridin-2-one |
InChI |
InChI=1S/C5HF4NO/c6-1-2(7)4(9)10-5(11)3(1)8/h(H,10,11) |
InChI-Schlüssel |
ZZHMICFWOBFUIR-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=O)NC(=C1F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


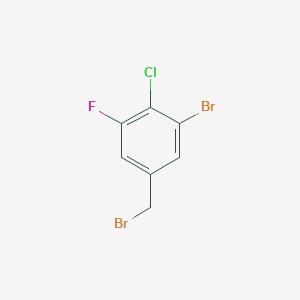
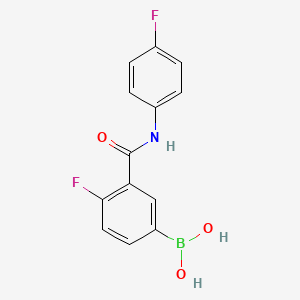
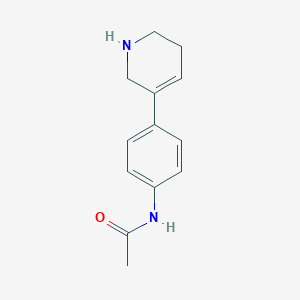
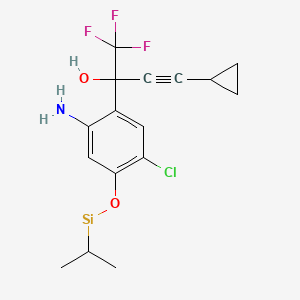
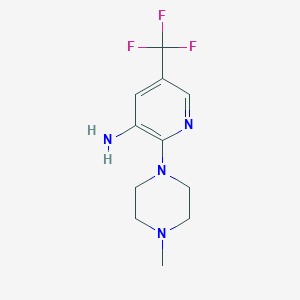



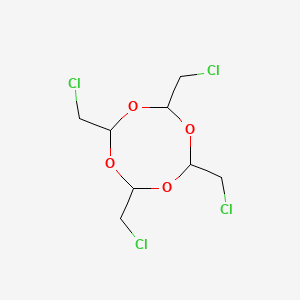
![1-(4-Fluorophenyl)-N-(1-(3-(methylsulfonyl)pyridin-4-yl)cyclobutyl)-1H-pyrazolo[3,4-c]pyridine-4-carboxamide](/img/structure/B12849768.png)
![Di-tert-butyl 5a,6,6a,11b,12,12a-hexahydro-6,12-methanoindolo[2,3-b]carbazole-5,7-dicarboxylate](/img/structure/B12849771.png)
